

Spectroscopic Profile of (Difluoromethyl)benzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Difluoromethyl)benzene

Cat. No.: B1298653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(difluoromethyl)benzene**, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. For **(difluoromethyl)benzene**, ^1H , ^{13}C , and ^{19}F NMR spectra are particularly informative.

^1H NMR Data

The proton NMR spectrum of **(difluoromethyl)benzene** is characterized by signals corresponding to the aromatic protons and the single proton of the difluoromethyl group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.42 - 7.55	Multiplet	5H (Aromatic)	
6.68	Triplet	56.5	1H (CHF ₂)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
135.5	C (ipso)
129.5	CH (ortho)
129.0	CH (para)
126.6	CH (meta)
114.7 (t, J = 239 Hz)	CHF ₂

¹⁹F NMR Data

Fluorine-19 NMR is a sensitive technique for characterizing fluorine-containing compounds.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-110.3	Doublet	56.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **(difluoromethyl)benzene**, a liquid at room temperature, reveals characteristic vibrational modes.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070 - 3030	Weak	C-H stretch (aromatic)
2980	Weak	C-H stretch (CHF ₂)
1590, 1490, 1450	Medium	C=C stretch (aromatic ring)
1100 - 1000	Strong	C-F stretch
770, 695	Strong	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **(difluoromethyl)benzene** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
128	100	[M] ⁺ (Molecular Ion)
127	75	[M-H] ⁺
109	40	[M-F] ⁺
77	85	[C ₆ H ₅] ⁺ (Phenyl cation)
51	50	[C ₄ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(difluoromethyl)benzene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H, 100

MHz for ^{13}C , and 376 MHz for ^{19}F). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, for ^1H and ^{13}C NMR).

Infrared (IR) Spectroscopy

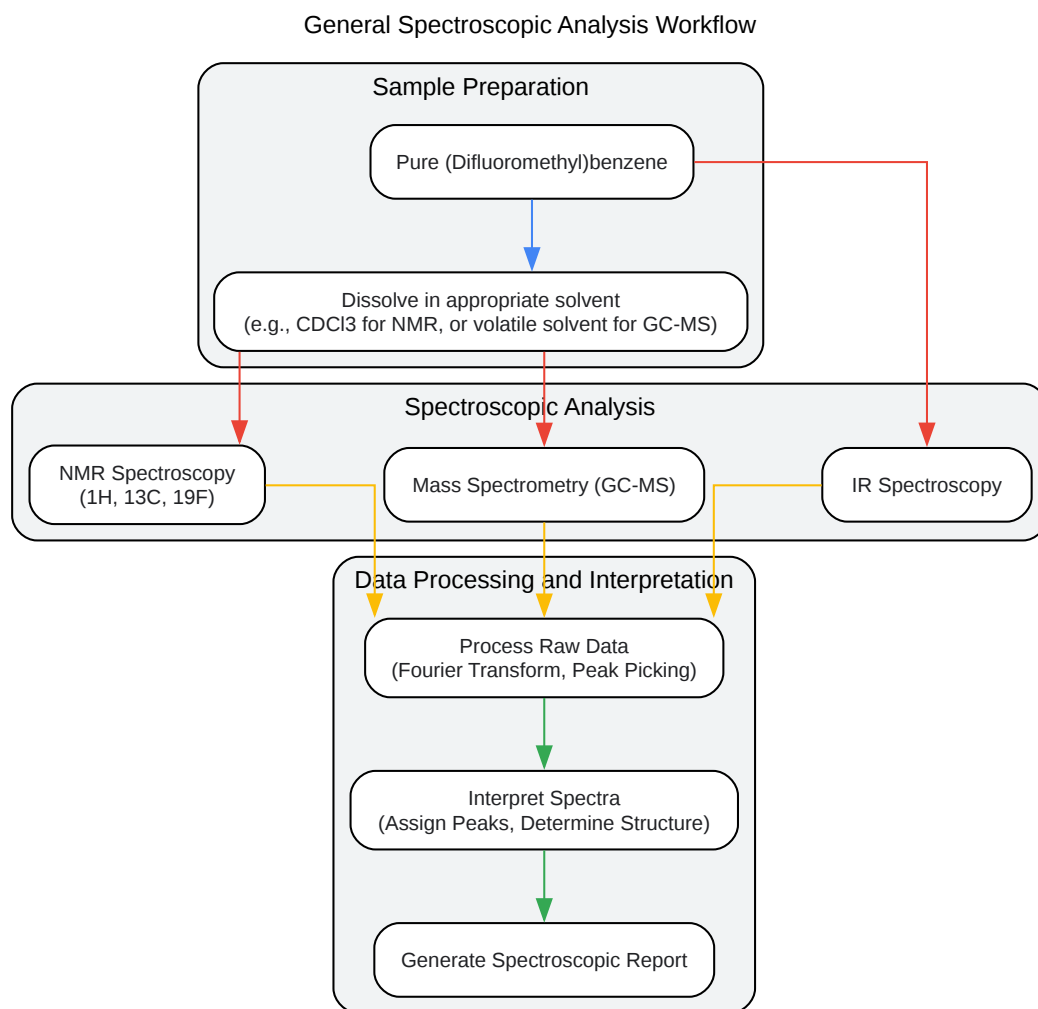
For a liquid sample like **(difluoromethyl)benzene**, the IR spectrum is typically recorded using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **(difluoromethyl)benzene** in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent. The compound then enters the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are accelerated and separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(difluoromethyl)benzene**.



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Caption: General workflow for spectroscopic analysis.

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